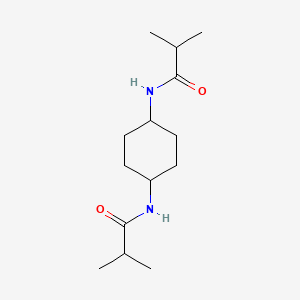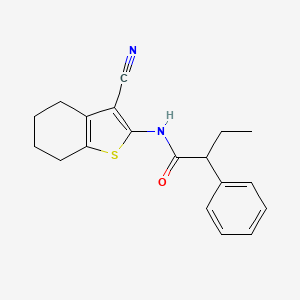
1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide is a chemical compound with a complex structure, characterized by the presence of chlorophenyl and difluorophenyl groups attached to a methanesulfonamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide typically involves the reaction of 2-chlorobenzene with 2,5-difluorobenzene in the presence of a sulfonamide group. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or other reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the desired product.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions can vary widely, including different temperatures, pressures, and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide can be compared with other similar compounds, such as:
- 1-(2-chlorophenyl)-N-(2,4-difluorophenyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(3,5-difluorophenyl)methanesulfonamide
These compounds share similar structural features but differ in the position of the fluorine atoms on the phenyl ring. This difference can lead to variations in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C13H10ClF2NO2S |
|---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-(2,5-difluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C13H10ClF2NO2S/c14-11-4-2-1-3-9(11)8-20(18,19)17-13-7-10(15)5-6-12(13)16/h1-7,17H,8H2 |
InChI Key |
IRXGWVNROLAKIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=C(C=CC(=C2)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-[(furan-2-ylmethyl)carbamoyl]-1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14931927.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B14931941.png)
![N-[2-(4-chlorophenyl)ethyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B14931946.png)

![N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B14931965.png)
![3-(Cyclopropylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14931971.png)

![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(piperidin-1-yl)methanone](/img/structure/B14931988.png)
![5-methyl-N-{(2Z)-3-[(5-methylfuran-2-yl)carbonyl]-1,3-thiazolidin-2-ylidene}furan-2-carboxamide](/img/structure/B14931996.png)
![3-(1,2,3,4-Tetrahydronaphthalen-1-ylcarbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14931998.png)
methanone](/img/structure/B14932001.png)
![N-(2,5-difluorophenyl)-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14932009.png)

